Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro-
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Overview
Description
Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- is a complex organic compound with a unique structure that includes an indole ring, an acetyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring, followed by the introduction of the acetyl group and the chloro substituent. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent makes the compound susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The acetyl and chloro groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]-
- Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]-
Comparison: Compared to similar compounds, Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-5-yl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-8(15)14-5-4-9-6-10(12(16)7-13)2-3-11(9)14/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLHPICDDMRZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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